2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid
CAS No.: 99007-90-6
Cat. No.: VC2179071
Molecular Formula: C18H14O5
Molecular Weight: 310.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99007-90-6 |
|---|---|
| Molecular Formula | C18H14O5 |
| Molecular Weight | 310.3 g/mol |
| IUPAC Name | 2-(4-oxo-3-phenylchromen-7-yl)oxypropanoic acid |
| Standard InChI | InChI=1S/C18H14O5/c1-11(18(20)21)23-13-7-8-14-16(9-13)22-10-15(17(14)19)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21) |
| Standard InChI Key | ORWAAQBZVLXILN-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
| Canonical SMILES | CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Molecular Composition and Structure
2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid has a molecular formula of C18H14O5 with a molecular weight of 310.3 g/mol . The structure features a chromen-4-one core (a benzopyran with a ketone at position 4), with a phenyl substituent at position 3 and a propanoic acid moiety connected via an oxygen atom at position 7. This arrangement creates a molecule with both hydrophobic (aromatic rings) and hydrophilic (carboxylic acid) regions, influencing its solubility and binding characteristics with biological targets.
The compound's structure combines elements common to flavonoids, which are known for their antioxidant properties, with a carboxylic acid functional group that can participate in hydrogen bonding and acid-base reactions. This structural combination likely contributes to the compound's diverse biological activities and potential applications in pharmaceutical research.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid typically involves the reaction of 4-oxo-3-phenyl-4H-chromen-7-ol (a substituted chromenone) with propanoic acid or its derivatives under appropriate reaction conditions. This approach relies on the formation of an ether linkage between the hydroxyl group at position 7 of the chromenone and the α-carbon of propanoic acid.
The general synthetic pathway can be outlined as follows:
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Preparation of the 4-oxo-3-phenyl-4H-chromen-7-ol starting material, which may involve the cyclization of appropriately substituted 2'-hydroxychalcones.
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Etherification of the 7-hydroxyl group with a suitable propanoic acid derivative (such as 2-bromopropanoic acid) under basic conditions to form the desired ether linkage.
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Purification steps, including crystallization or chromatographic techniques, to obtain the final product with high purity.
Industrial Production
Industrial-scale production of 2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid may employ optimized versions of laboratory synthesis methods, with considerations for cost-effectiveness, scalability, and environmental impact. Companies like MolCore BioPharmatech specialize in manufacturing this compound with high purity (≥98%) for pharmaceutical and research applications . These industrial processes are typically conducted under ISO-certified quality systems to ensure consistent product quality and compliance with regulatory standards.
Mechanism of Action and Biological Activity
Antioxidant and Anti-inflammatory Properties
Like many flavonoid-related compounds, 2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid is believed to possess antioxidant properties that may contribute to its biological effects. These antioxidant properties could involve:
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Direct scavenging of reactive oxygen species (ROS)
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Chelation of metal ions that catalyze oxidative reactions
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Upregulation of endogenous antioxidant defense systems
The anti-inflammatory effects of the compound may be related to its potential ability to inhibit inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or to modulate the production of inflammatory cytokines and other mediators .
Applications and Research Areas
Pharmaceutical Development
2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid serves as an important precursor in the synthesis of novel anti-inflammatory and analgesic medications. Its structural features make it a valuable building block for developing compounds with enhanced therapeutic properties for pain management and inflammatory conditions. The compound's potential to modulate inflammatory pathways makes it particularly interesting for pharmaceutical researchers seeking new approaches to treating chronic inflammatory diseases .
Food Preservation
Researchers have explored the potential of 2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid as a natural preservative in food products. Its antioxidant properties may help prevent lipid oxidation, which is a major cause of food spoilage. By extending the shelf life of food products while maintaining their safety and quality, this compound could offer an alternative to synthetic preservatives that may have health concerns .
Cancer Research
Studies indicate that 2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid may have potential applications in cancer therapy. Research suggests it could play a role in inhibiting tumor growth and enhancing the efficacy of existing treatments. The compound's ability to modulate cellular signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer research .
Natural Product Chemistry
The compound is used in the study of natural products, particularly flavonoids and their derivatives. Researchers utilize it to understand structure-activity relationships of these compounds, which can provide insights into how structural modifications affect biological activity. This knowledge is valuable for designing more effective therapeutic agents based on natural product scaffolds .
Analytical Methods and Characterization
Spectroscopic Analysis
Several spectroscopic techniques are employed for the characterization and quality control of 2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid. These include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation
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Infrared (IR) spectroscopy to identify functional groups
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Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis
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Ultraviolet-visible (UV-Vis) spectroscopy to characterize the chromophoric system
These analytical methods provide complementary information about the compound's structure, purity, and identity, which is essential for research and quality control purposes.
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